molecular formula C15H13BrN2O2 B6631058 N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide

N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide

Cat. No. B6631058
M. Wt: 333.18 g/mol
InChI Key: TZJQLURKLWEFSM-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide is not fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. It has also been suggested that it interacts with various targets such as caspases, Bcl-2 family proteins, and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative diseases. Furthermore, it has been investigated for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. Additionally, it has been shown to exhibit various biochemical and physiological effects. However, one of the limitations is its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets.

Future Directions

There are several future directions for the research on N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and molecular targets. Furthermore, the development of more efficient synthesis methods and derivatives of N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been proposed to modulate various signaling pathways and interact with various targets. Further studies are needed to elucidate its mechanism of action and molecular targets, and the development of more efficient synthesis methods and derivatives could lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis method of N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with indole-6-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative diseases such as Parkinson's and Alzheimer's. Furthermore, it has been investigated for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-11-3-4-14(19)13(8-11)18-15(20)10-2-1-9-5-6-17-12(9)7-10/h1-4,7-8,17,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJQLURKLWEFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1H-indole-6-carboxamide

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